Galacto-PUGNAc is a synthetic analog of N-Acetylglucosamine (GlcNAc) that exhibits inhibitory activity towards O-GlcNAcase. [] O-GlcNAcylation is a dynamic post-translational modification involving the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of proteins. This process plays a critical role in various cellular functions, including signal transduction, gene expression, and protein degradation. While not a naturally occurring compound, Galacto-PUGNAc serves as a valuable tool in scientific research, particularly in investigating the biological roles of O-GlcNAcylation and its implications in various cellular processes. []
Galacto-PUGNAc is a chemical compound recognized for its role as an inhibitor of specific glycosidases, particularly in the context of glycan metabolism. It is a derivative of PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate), which has been extensively studied for its effects on cellular signaling and glycosylation processes. The compound has gained attention in biochemical research due to its potential applications in understanding glycosylation-related diseases and metabolic pathways.
Galacto-PUGNAc is synthesized from lactose or other galactose-containing substrates, leveraging enzymatic reactions that involve β-galactosidase. The compound is commercially available from various suppliers, including Aladdin Scientific, which lists its CAS number as 1145878-98-3 and provides detailed specifications regarding its molecular structure and weight .
The synthesis of Galacto-PUGNAc involves several methodologies, primarily focusing on the modification of PUGNAc to introduce galactose moieties. A notable method includes the use of enzymatic catalysis, where β-galactosidase facilitates the transfer of galactose to the PUGNAc scaffold, resulting in the formation of Galacto-PUGNAc.
Galacto-PUGNAc has a complex molecular structure characterized by its formula and a molecular weight of 353.33 g/mol. Its structural features include:
The PubChem CID for Galacto-PUGNAc is 71317024, which provides additional structural insights and data relevant for researchers .
Galacto-PUGNAc primarily participates in inhibition reactions with various glycosidases, notably β-hexosaminidases. The mechanism involves competitive inhibition where Galacto-PUGNAc binds to the active site of these enzymes, preventing substrate access.
The mechanism by which Galacto-PUGNAc exerts its effects involves several key steps:
Experimental data indicate that treatment with Galacto-PUGNAc results in significant alterations in cellular glycan profiles, which can be quantitatively assessed using mass spectrometry techniques.
Relevant analyses have shown that Galacto-PUGNAc maintains structural integrity under physiological conditions but exhibits variable reactivity based on enzyme concentration and substrate availability .
Galacto-PUGNAc has several applications in scientific research:
Galacto-PUGNAc (CAS 1145878-98-3) is a synthetic carbohydrate analog specifically engineered as a potent and selective glycosidase inhibitor. Its chemical structure features a δ-lactone ring conformationally locked through an imidate linkage, which is critical for its biological activity. The molecule has the molecular formula C₁₅H₁₉N₃O₇ and a molecular weight of 353.33 g/mol. Its systematic IUPAC name is [(Z)-[(4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate, reflecting its stereospecific galacto-configured core structure rather than the gluco-configuration of its parent compound PUGNAc [1] [9].
The compound's three-dimensional architecture includes a galactonimidic acid δ-lactone scaffold with an N-phenylcarbamoyl substitution, creating a structural mimic of the oxazoline transition state formed during glycosidase-mediated hydrolysis of β-linked glycoconjugates. This transition-state mimicry underpins its inhibitory mechanism by allowing tight binding to the active sites of target enzymes. The stereochemistry at C4 (galacto-configuration) is a key determinant of its selectivity profile, distinguishing it from gluco-configured analogs [3] [9]. The SMILES notation CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O accurately represents its atomic connectivity and stereochemical features [1] [9].
Table 1: Structural Properties of Galacto-PUGNAc
Property | Value/Description |
---|---|
CAS Registry Number | 1145878-98-3 |
Molecular Formula | C₁₅H₁₉N₃O₇ |
Molecular Weight | 353.33 g/mol |
IUPAC Name | [(Z)-[(4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
Key Structural Features | δ-lactone ring, galacto-configuration, N-phenylcarbamoyl group |
SMILES Notation | CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Galacto-PUGNAc emerged from systematic efforts to refine the selectivity profile of its predecessor, PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate). While PUGNAc, discovered in the 1990s as an O-GlcNAcase (OGA) inhibitor, demonstrated potent elevation of cellular O-GlcNAc levels, research revealed significant off-target effects against lysosomal β-hexosaminidases and other functionally distinct glycosidases [2] [5]. This lack of selectivity complicated the interpretation of biological studies investigating the roles of O-GlcNAc in insulin signaling and cellular stress responses.
The strategic epimerization at C4 from the gluco-configuration in PUGNAc to the galacto-configuration in Galacto-PUGNAc was a pivotal advancement achieved through synthetic chemistry innovations. This structural modification, first reported by Goddard-Borger and Stubbs in 2010, exploited subtle differences in the active site architectures of human β-N-acetylglucosaminidases [3] [4]. Their synthetic route employed chemoenzymatic approaches and regioselective protection strategies to efficiently access the galacto-configured iminosugar scaffold. This breakthrough addressed a critical pharmacological need by shifting selectivity toward lysosomal β-hexosaminidases HEXA and HEXB (the enzymes deficient in Tay-Sachs and Sandhoff diseases, respectively) while substantially reducing activity against OGA [3] [4]. This selectivity shift enabled more precise investigation of hexosaminidase biology without confounding effects from O-GlcNAc modulation.
Understanding Galacto-PUGNAc requires familiarity with specialized biochemical terminology:
β-Hexosaminidases (HEXA/HEXB): Lysosomal exoglycosidases that catalyze the stepwise degradation of GM2 gangliosides and other glycoconjugates containing terminal β-linked N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc) residues. HEXA (α-subunit) and HEXB (β-subunit) form isoenzymes (Hex A: αβ; Hex B: ββ) with differing substrate specificities [3] [4].
O-GlcNAcase (OGA): A cytosolic and nuclear glycosidase (GH84 family) specifically cleaving O-linked β-N-acetylglucosamine (O-GlcNAc) post-translational modifications from serine/threonine residues of intracellular proteins. This enzyme works reciprocally with O-GlcNAc transferase (OGT) to dynamically regulate fundamental cellular processes [2] [6].
Iminosugar-based Inhibitors: A class of glycosidase inhibitors featuring nitrogen in place of the endocyclic oxygen (e.g., deoxynojirimycin). Galacto-PUGNAc is a more complex iminocarbamate with an additional N-phenylcarbamoyl group mimicking the oxocarbenium ion transition state [1] [3].
Selectivity Index: A quantitative measure (e.g., IC50 ratio) comparing potency against primary targets versus off-target enzymes. Galacto-PUGNAc exhibits >100-fold selectivity for HEXA/B over OGA, unlike PUGNAc which inhibits both enzyme classes similarly [2] [3].
Transition-State Mimic: A molecule designed to resemble the high-energy intermediate formed during enzymatic glycoside hydrolysis. Galacto-PUGNAc's δ-lactone structure mimics the flattened half-chair conformation adopted by the sugar ring in the oxocarbenium ion-like transition state [3] [6].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 1403-71-0
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9